molecular formula C7H5ClO4S B010386 5-Chloro-2-formylbenzenesulphonic acid CAS No. 88-33-5

5-Chloro-2-formylbenzenesulphonic acid

Katalognummer B010386
CAS-Nummer: 88-33-5
Molekulargewicht: 220.63 g/mol
InChI-Schlüssel: GXRQQNQCMLEUAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-formylbenzenesulphonic acid, also known as 5-chloro-2-sulfobenzaldehyde, is a chemical compound used in various scientific research applications. It is a white to off-white solid, soluble in water, and has a molecular weight of 255.64 g/mol.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-formylbenzenesulphonic acid involves the formation of a Schiff base with amino acids or biogenic amines. This reaction results in the formation of a fluorescent compound that can be detected using a fluorescence spectrophotometer. The intensity of the fluorescence is proportional to the concentration of the amino acid or biogenic amine.

Biochemische Und Physiologische Effekte

5-Chloro-2-formylbenzenesulphonic acid does not have any known biochemical or physiological effects. It is a non-toxic compound that is generally considered safe for use in laboratory experiments.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5-Chloro-2-formylbenzenesulphonic acid is its high sensitivity and selectivity for the detection of amino acids and biogenic amines. It is also a relatively inexpensive reagent that is readily available. However, one of the limitations of this compound is its low solubility in organic solvents, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the use of 5-Chloro-2-formylbenzenesulphonic acid in scientific research. One potential application is in the development of new fluorescent probes for the detection of other biomolecules, such as nucleic acids and carbohydrates. Additionally, it could be used as a precursor for the synthesis of new pharmaceuticals with potential therapeutic uses. Further research is needed to explore these potential applications and to optimize the synthesis and use of this compound in laboratory experiments.
Conclusion:
In conclusion, 5-Chloro-2-formylbenzenesulphonic acid is a versatile chemical compound that has been widely used in scientific research as a reagent for the detection of amino acids and biogenic amines. Its mechanism of action involves the formation of a fluorescent compound that can be detected using a fluorescence spectrophotometer. Although it has some limitations, it has several advantages and potential future directions for use in scientific research.

Synthesemethoden

The synthesis of 5-Chloro-2-formylbenzenesulphonic acid involves the reaction of 5-chloro-2-nitrobenzenesulfonic acid with sodium hydroxide in the presence of a reducing agent such as iron powder. The reaction results in the reduction of the nitro group to an amino group, followed by oxidation of the amino group to an aldehyde group. The product is then acidified to form 5-Chloro-2-formylbenzenesulphonic acid.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-formylbenzenesulphonic acid has been widely used in scientific research as a reagent for the determination of various amino acids. It is also used as a fluorescent probe for the detection of biogenic amines such as dopamine, norepinephrine, and serotonin. Additionally, it has been used as a precursor for the synthesis of other chemical compounds, including fluorescent dyes and pharmaceuticals.

Eigenschaften

CAS-Nummer

88-33-5

Produktname

5-Chloro-2-formylbenzenesulphonic acid

Molekularformel

C7H5ClO4S

Molekulargewicht

220.63 g/mol

IUPAC-Name

5-chloro-2-formylbenzenesulfonic acid

InChI

InChI=1S/C7H5ClO4S/c8-6-2-1-5(4-9)7(3-6)13(10,11)12/h1-4H,(H,10,11,12)

InChI-Schlüssel

GXRQQNQCMLEUAW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)C=O

Kanonische SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)C=O

Andere CAS-Nummern

88-33-5

Synonyme

5-chloro-2-formylbenzenesulphonic acid; 5-Chloro-2-formylbenzenesulfonic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.